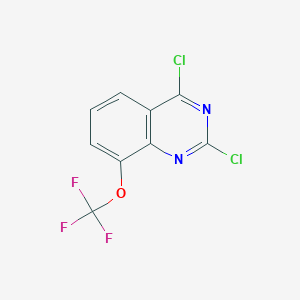

2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives can involve several methodologies, including non-conventional approaches such as microwave irradiation, as seen in the synthesis of 1,2,4-triazolo-quinazoline-thiones . Another method involves C-H bond functionalization, which is a mild, two-step reaction used to synthesize 6-trifluoromethylindolo[1,2-c]quinazolines . Additionally, the synthesis of 2,3-disubstituted quinazoline-4(3H)-ones involves treating chloroacetyl amino benzoic acid with specific reagents . The synthesis of 2-amino substituted quinolines also includes chlorination and amination steps .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using various spectroscopic techniques such as (1)H NMR, (13)C NMR, and HRMS . The presence of substituents like trifluoromethyl groups can significantly influence the electronic properties of the molecule, as seen in the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including solvatochromism, which is the change in the absorption spectra in solvents of different polarities . They can also participate in reactions with nucleophiles, leading to the substitution of chlorine atoms and the formation of new heterocyclic systems . The reactivity of these compounds can be further modified under the action of nucleophilic and/or basic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are diverse. For instance, the solvatochromic properties of 1,2,4-triazolo-quinazoline-thiones were studied, and their absorption spectra in different solvents were analyzed . The fluorescent properties of 2-amino substituted quinolines were investigated, showing pH-independent properties and large Stokes shifts . The reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines towards N-nucleophiles was studied, revealing a regioselective transformation .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Large-Scale Synthesis for Antihypertensive Drugs : 2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a precursor in synthesizing antihypertensive drugs like doxazocin (Kumaraswamy et al., 2004).

Herbicide Development

- Herbicidal Activity of Quinazoline Derivatives : Quinazoline derivatives exhibit significant herbicidal activity, with some compounds outperforming established herbicides in controlling broadleaf and monocotyledonous weeds (Wang et al., 2014).

Chemical Synthesis and Material Applications

- Regioselective Synthesis : Regioselective synthesis of quinazoline containing novel monoaryl ethers showcases the chemical versatility of quinazoline compounds (Deore et al., 2007).

- Corrosion Inhibition : Quinazoline derivatives are effective as corrosion inhibitors for mild steel, suggesting their potential in material protection (Kumar et al., 2020).

Antimalarial and Antibacterial Effects

- Antimalarial and Antibacterial Properties : Quinazoline derivatives exhibit antimalarial and antibacterial effects, indicating their potential in developing new treatments (Elslager et al., 1978).

Medicinal Chemistry

- Cancer Research : Quinazolines have been found to exhibit anticancer activities and interact with DNA, indicating their potential in cancer therapy (Ovádeková et al., 2005).

- Kinase Inhibition for Alzheimer's Disease : Thiazoloquinazolines, a class including quinazoline derivatives, show promise as kinase inhibitors with implications for treating Alzheimer's disease (Foucourt et al., 2014).

Radiochemistry

- 99mTc Biomarker for EGFR-TK Imaging : Quinazoline derivatives have been labeled with technetium-99m for potential use in imaging epidermal growth factor receptor tyrosine kinase, important in cancer diagnosis (Fernandes et al., 2008).

Safety And Hazards

properties

IUPAC Name |

2,4-dichloro-8-(trifluoromethoxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-7-4-2-1-3-5(17-9(12,13)14)6(4)15-8(11)16-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIKPPMRMYJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652958 | |

| Record name | 2,4-Dichloro-8-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-8-(trifluoromethoxy)quinazoline | |

CAS RN |

959237-48-0 | |

| Record name | 2,4-Dichloro-8-(trifluoromethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)